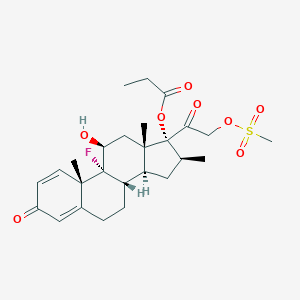

Betamethasone 17-Propionate 21-Mesylate

Description

Significance of Glucocorticoid Esters in Chemical Research

Glucocorticoids are a class of steroid hormones that play a pivotal role in a wide array of physiological processes, including metabolism, immune response, and inflammation. nih.govwikipedia.orgfrontiersin.org Natural glucocorticoids, such as cortisol, are synthesized in the adrenal cortex and are essential for maintaining homeostasis. nih.govwikipedia.org In chemical and pharmaceutical research, synthetic glucocorticoids and their esters are of immense interest. The esterification of the hydroxyl groups on the steroid backbone is a common chemical strategy to modify the parent molecule's physicochemical properties, such as lipophilicity and solubility, which in turn influences its activity and absorption. mdpi.com

Researchers synthesize and study various glucocorticoid esters to understand structure-activity relationships, develop more potent and selective drugs, and create prodrugs with improved delivery characteristics. nih.govmedchemexpress.com These synthetic derivatives are indispensable tools for probing the function of the glucocorticoid receptor (GR), a ubiquitously expressed nuclear receptor that mediates the effects of these hormones. wikipedia.orgfrontiersin.org By binding to the GR, glucocorticoids regulate the expression of a vast number of genes, leading to their profound anti-inflammatory and immunosuppressive effects. wikipedia.orgnih.gov The study of specific esters helps in designing compounds that can, for example, maximize anti-inflammatory action while minimizing the metabolic side effects associated with long-term glucocorticoid use. nih.gov

Contextualizing Betamethasone (B1666872) 17-Propionate 21-Mesylate as a Synthetic Steroid Derivative

Betamethasone 17-Propionate 21-Mesylate is a synthetic corticosteroid and a specific diester of betamethasone. Its chemical structure is based on the pregnane (B1235032) steroid nucleus, modified to enhance glucocorticoid activity. The systematic IUPAC name for the compound is [(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11-hydroxy-10,13,16-trimethyl-17-(2-methylsulfonyloxyacetyl)-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate. clearsynth.com

The molecule is characterized by two key esterifications on the betamethasone framework:

A propionate (B1217596) group attached at the C17 position.

A mesylate (methanesulfonate) group attached at the C21 position.

These modifications result in a highly specific derivative that is not intended for therapeutic use but is a product of synthesis, often as an intermediate or an impurity in the manufacturing of other betamethasone esters. clearsynth.com Its identity and properties are well-defined for analytical purposes.

Below is a table summarizing the key chemical properties of this compound.

| Property | Value |

| CAS Number | 15423-80-0 clearsynth.comchemicalbook.comscbt.com |

| Molecular Formula | C₂₆H₃₅FO₈S clearsynth.comscbt.compharmaffiliates.com |

| Molecular Weight | 526.61 g/mol clearsynth.comscbt.com |

| Appearance | Light Yellow to Yellow Solid |

| Melting Point | 177-179 °C chemicalbook.com |

| Boiling Point (Predicted) | 659.2 ± 55.0 °C chemicalbook.com |

| Density (Predicted) | 1.33 ± 0.1 g/cm³ chemicalbook.com |

Interactive Data Table: Users can sort and filter the data as needed.

Role as a Reference Standard and Impurity in Related Chemical Entities

The primary role of this compound in the pharmaceutical industry is as a reference standard and a known impurity. impurity.comlgcstandards.com Pharmaceutical manufacturing processes for potent steroids like Clobetasol (B30939) Propionate and other betamethasone derivatives can sometimes generate small quantities of related substances, including this compound. impurity.com

Regulatory bodies require that all impurities in an active pharmaceutical ingredient (API) be identified, quantified, and controlled within strict limits. Therefore, this compound is specifically listed as Clobetasol Propionate EP Impurity I in the European Pharmacopoeia (EP), highlighting its importance in the quality control of clobetasol propionate preparations. impurity.comsimsonpharma.com

To perform these quality control tests accurately, laboratories require highly purified samples of the impurity itself. This compound is therefore manufactured and sold as a reference material or analytical standard. clearsynth.comlgcstandards.commedchemexpress.com This allows for the development and validation of analytical methods, such as High-Performance Liquid Chromatography (HPLC), which are capable of separating and quantifying this impurity from the main API in a given formulation. clearsynth.comnih.govptfarm.pl Its availability as a standard is crucial for ensuring the purity, safety, and consistency of commercial steroid products. clearsynth.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11-hydroxy-10,13,16-trimethyl-17-(2-methylsulfonyloxyacetyl)-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H35FO8S/c1-6-22(31)35-26(21(30)14-34-36(5,32)33)15(2)11-19-18-8-7-16-12-17(28)9-10-23(16,3)25(18,27)20(29)13-24(19,26)4/h9-10,12,15,18-20,29H,6-8,11,13-14H2,1-5H3/t15-,18-,19-,20-,23-,24-,25-,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJIXIWVFIFXMTE-SOMXGXJRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)C(=O)COS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)O[C@@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)C(=O)COS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H35FO8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30514069 | |

| Record name | (11beta,16beta)-9-Fluoro-11-hydroxy-21-[(methanesulfonyl)oxy]-16-methyl-3,20-dioxopregna-1,4-dien-17-yl propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30514069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

526.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15423-80-0 | |

| Record name | (11beta,16beta)-9-Fluoro-11-hydroxy-16-methyl-21-((methylsulfonyl)oxy)-17-(1-oxopropoxy)pregna-1,4-diene-3,20-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015423800 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (11beta,16beta)-9-Fluoro-11-hydroxy-21-[(methanesulfonyl)oxy]-16-methyl-3,20-dioxopregna-1,4-dien-17-yl propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30514069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (11β,16β)-9-Fluoro-11-hydroxy-16-methyl-21-[(methylsulfonyl)oxy]-17-(1-oxopropoxy)pregna-1,4-diene-3,20-dione | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GA4A80ZP11 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Chemistry and Derivatization Pathways of Betamethasone 17 Propionate 21 Mesylate

Precursor Chemistry and Synthetic Routes to the Betamethasone (B1666872) Core

The synthesis of the betamethasone core structure is a complex undertaking that can commence from various steroid precursors. A common and efficient starting material is 9α-hydroxyandrost-4-ene-3,17-dione (9αOH-AD), which is accessible through microbial fermentation processes. researchgate.netresearchgate.net The synthesis from this precursor involves several key transformations to build the characteristic features of betamethasone.

A critical step is the stereoselective introduction of the 16β-methyl group. This is often achieved through a multi-step process where a 16α-methyl group is first introduced and then inverted to the desired β-configuration. researchgate.netresearchgate.net For instance, methylation can be performed using methyl bromide (CH₃Br) in the presence of a strong base like lithium diisopropylamide (LDA). researchgate.net

Another pivotal part of the synthesis is the construction of the dihydroxyacetone side chain at the C-17 position. Instead of using highly toxic reagents like potassium cyanide (KCN), modern synthetic routes may employ reagents such as 2-chlorovinyl ethyl ether to install the side chain. researchgate.netresearchgate.net

The introduction of the C1-C2 double bond in the A-ring to form the characteristic pregna-1,4-diene-3,20-dione structure is often accomplished in later stages. While chemical methods using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) exist, milder fermentation-based dehydrogenation processes are also employed to improve yield and reduce costs and toxicity. researchgate.netresearchgate.net The final core structure, betamethasone, possesses hydroxyl groups at the C-11, C-17, and C-21 positions, which are crucial for subsequent derivatization.

| Precursor Example | Key Transformations | Resulting Core |

| 9α-hydroxyandrost-4-ene-3,17-dione (9αOH-AD) | 1. Stereoselective 16β-methylation2. C-17 side chain installation3. 1,2-dehydrogenation (fermentation)4. Fluorination and hydroxylation | Betamethasone |

Regioselective Esterification at the C-17 Position

The selective acylation of the tertiary C-17 hydroxyl group in the presence of the primary C-21 hydroxyl group is a significant challenge in corticosteroid chemistry. Direct esterification tends to favor the more reactive primary C-21 hydroxyl. To achieve regioselective esterification at C-17 with a propionate (B1217596) group, a common strategy involves the formation of a cyclic orthoester intermediate. nih.govgoogle.com

| Step | Reagents | Intermediate/Product | Purpose |

| 1 | Betamethasone, Triethyl orthopropionate, Acid catalyst | Betamethasone Cyclic 17,21-(Ethyl Orthopropionate) | Protection of C-17 and C-21 hydroxyls |

| 2 | Lewis acid or specific salt catalyst, Water | Betamethasone 17-Propionate | Regioselective opening of the cyclic intermediate |

Introduction of the Mesylate Moiety at the C-21 Position

Once betamethasone 17-propionate is synthesized, the next step is the introduction of the mesylate group at the primary C-21 hydroxyl position. The C-21 hydroxyl is significantly more reactive than the remaining tertiary C-11 hydroxyl group, allowing for selective functionalization.

The mesylation is typically carried out by reacting betamethasone 17-propionate with methanesulfonyl chloride (MsCl) in the presence of a suitable base, such as triethylamine (B128534) or pyridine. The base acts as a scavenger for the hydrochloric acid by-product generated during the reaction. This reaction converts the C-21 hydroxyl into a mesylate ester, which is an excellent leaving group, a property often utilized in subsequent nucleophilic substitution reactions. A closely analogous reaction is the tosylation of betamethasone 17-propionate using p-toluenesulfonyl chloride, which proceeds under similar conditions. google.com The final product is Betamethasone 17-Propionate 21-Mesylate. biosynth.comscbt.com

Exploration of Alternative Synthetic Methodologies and Process Optimization

Research into the synthesis of corticosteroids like betamethasone and its esters is continuous, with a focus on improving efficiency, reducing costs, and enhancing environmental safety. researchgate.net Alternative methodologies often involve chemoenzymatic strategies, which combine the precision of biological catalysts with the power of chemical synthesis. For example, enzymes like 3-ketosteroid-Δ1-dehydrogenase can be used for the specific introduction of the C1-C2 double bond, offering a milder alternative to chemical oxidants. researchgate.net

Process optimization is critical for industrial-scale production. This includes the screening of different solvents, catalysts, and reaction conditions to maximize yield and purity. google.com For instance, the choice of solvent in esterification and sulfonation reactions can significantly impact reaction rates and side-product formation. The development of "one-pot" synthesis methods, where multiple reaction steps are carried out in the same reactor without isolating intermediates, simplifies operations and reduces waste. google.com The use of flow chemistry is another emerging area, promising better control over reaction parameters and improved safety for highly reactive steps.

Stereochemical Control in Synthesis and Diastereomeric Considerations

The biological activity of betamethasone and its derivatives is highly dependent on their specific stereochemistry. Therefore, maintaining strict stereochemical control throughout the synthesis is paramount. A key stereocenter is at the C-16 position, where the methyl group must be in the β-orientation. As mentioned, this is often achieved by introducing a 16α-methyl group and subsequently inverting its stereochemistry. researchgate.netresearchgate.net

Betamethasone is the 16β-methyl epimer of dexamethasone (B1670325) (16α-methyl). These two compounds are diastereomers, and their separation can be challenging. Analytical methods, such as high-performance liquid chromatography (HPLC) after derivatization with a homochiral reagent, have been developed to distinguish and quantify these epimers. nih.gov During the synthesis of this compound, it is crucial to ensure that the stereochemical integrity of the betamethasone core, including the configurations at C-8, C-9, C-10, C-11, C-13, C-14, C-16, and C-17, is preserved. biosynth.com

Chemical Transformations and Interconversions with Related Esters (e.g., 21-propionate, 21-acetate)

Betamethasone esters are known to undergo chemical transformations, particularly acyl migration, under certain conditions. Studies on the thermal degradation and hydrolysis of betamethasone esters like betamethasone 17-valerate and betamethasone dipropionate have shown that the acyl group can migrate from the C-17 position to the thermodynamically more stable primary C-21 position. researchgate.netnih.gov

The degradation of betamethasone dipropionate, for example, yields a mixture of betamethasone 17-propionate, betamethasone 21-propionate, and the parent betamethasone alcohol. nih.govijpsonline.comsemanticscholar.org The ratio of these products is highly dependent on factors like pH and the solvent medium. nih.gov In the pH range of 2.5-4.5, any betamethasone 17-propionate that forms is reported to be unstable and rapidly converts to betamethasone 21-propionate. nih.gov Similarly, diesters like betamethasone 21-acetate 17-propionate can be synthesized and are also subject to hydrolysis and potential interconversion. biosynth.com This highlights that betamethasone 17-propionate can exist in equilibrium with its 21-propionate isomer, a critical consideration for formulation and stability studies.

Table of Degradation Products from Betamethasone Dipropionate

| Parent Compound | Condition | Major Degradation Products |

|---|

Advanced Analytical Characterization Methodologies for Betamethasone 17 Propionate 21 Mesylate

Spectroscopic Approaches for Structural Elucidation

Spectroscopic methods are indispensable for confirming the intricate molecular structure of Betamethasone (B1666872) 17-Propionate 21-Mesylate. These techniques provide detailed information about the molecule's atomic connectivity, functional groups, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Configurational and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the definitive structural analysis of corticosteroids. For Betamethasone 17-Propionate 21-Mesylate, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC, NOESY) is essential for unambiguous assignment of all proton and carbon signals and for confirming the molecule's specific configuration and conformation.

Detailed ¹H NMR analysis reveals the chemical environment of each proton, while ¹³C NMR provides information on the carbon skeleton. The presence of a fluorine atom allows for ¹⁹F NMR, which can confirm the fluorine's position and coupling with neighboring protons. diva-portal.org Two-dimensional techniques are particularly crucial. For instance, Nuclear Overhauser Effect (NOE) experiments, which measure through-space interactions between protons (and between protons and fluorine), are vital for establishing the stereochemistry at the various chiral centers, such as at C-16 (β-methyl group). researchgate.net These experiments can confirm the relative orientation of substituents on the steroid nucleus, which is fundamental to the compound's biological activity.

Mass Spectrometry (MS and MS/MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is critical for determining the molecular weight of this compound (C₂₆H₃₅FO₈S), which has a molecular weight of 526.61 g/mol . pharmaffiliates.comsincopharmachem.com High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which helps to confirm the elemental composition.

Tandem mass spectrometry (MS/MS), often coupled with a soft ionization technique like electrospray ionization (ESI), is used to study the molecule's fragmentation pathways. This provides structural confirmation and helps differentiate it from isomers. nih.gov For related betamethasone esters, characteristic fragmentation patterns have been identified. A typical initial fragmentation step for fluorinated steroids is the loss of hydrogen fluoride (B91410) (HF, -20 Da). dshs-koeln.de Subsequent fragmentation would likely involve the cleavage of the ester and mesylate groups. The propionate (B1217596) group at C-17 and the mesylate group at C-21 would produce characteristic neutral losses and fragment ions. dshs-koeln.denih.gov Analyzing these fragmentation patterns is essential for identifying the specific sites of esterification and for distinguishing the compound from potential process-related impurities or degradation products. nih.govdshs-koeln.de

Table 1: Predicted MS/MS Fragmentation for this compound

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss |

|---|---|---|

| 527.2 [M+H]⁺ | 507.2 | HF (Hydrogen Fluoride) |

| 527.2 [M+H]⁺ | 431.2 | CH₃SO₃H (Methanesulfonic acid) |

| 527.2 [M+H]⁺ | 453.2 | C₃H₅O₂ (Propionic acid) |

| 431.2 | 411.2 | HF (Hydrogen Fluoride) |

Note: This table is predictive and based on known fragmentation patterns of similar corticosteroid esters. Actual values would need to be confirmed experimentally.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Solid-State Characterization

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in the this compound molecule. The IR spectrum would show characteristic absorption bands confirming the presence of key structural features. chemicalbook.com These include:

Carbonyl (C=O) stretching: Strong absorptions for the α,β-unsaturated ketone in the A-ring, the C-20 ketone, and the propionate ester.

Hydroxyl (O-H) stretching: A broad band indicating the C-11 hydroxyl group.

Sulfonyl (S=O) stretching: Strong, characteristic absorptions for the mesylate group.

C-O stretching: Bands corresponding to the ester, ether, and alcohol functionalities.

C-F stretching: Absorption indicating the presence of the fluorine atom.

Raman spectroscopy provides complementary information and is particularly useful for analyzing the carbon backbone and for solid-state characterization. Subtle shifts in peak positions in both IR and Raman spectra can indicate different polymorphic forms or the presence of solvates, making these techniques valuable for controlling the solid-state properties of the API.

Chromatographic Techniques for Purity and Impurity Profiling

Chromatographic methods are the cornerstone for assessing the purity of this compound and for detecting and quantifying any related impurities.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common technique for the purity analysis of corticosteroids. wjpsonline.com A robust, stability-indicating HPLC method must be developed and validated to separate this compound from its potential impurities, which may include starting materials, intermediates, isomers (like Betamethasone 21-propionate), and degradation products. nih.govijpsonline.com

Method development typically involves optimizing several parameters:

Stationary Phase: A C18 or C8 column is commonly used for steroid separations. nih.govnih.gov

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol (B129727) is often employed to achieve adequate separation of all components. nih.govnih.gov

Detection: UV detection at a wavelength of approximately 240 nm is standard for these compounds due to the conjugated ketone chromophore. nih.govmaynoothuniversity.ie

Temperature: Column temperature is controlled (e.g., at 50°C) to ensure reproducible retention times and peak shapes. nih.govnih.gov

The method must be validated according to International Conference on Harmonisation (ICH) guidelines. nih.govnih.gov This process demonstrates that the analytical procedure is suitable for its intended purpose.

Table 2: Typical HPLC Validation Parameters

| Parameter | Typical Acceptance Criteria | Reference |

|---|---|---|

| Specificity | The peak for the main component is resolved from all impurity peaks. | nih.govnih.gov |

| Linearity | Correlation coefficient (r²) ≥ 0.999 over the specified range. | nih.govijpsonline.com |

| Accuracy | Recovery typically between 98.0% and 102.0%. | tci-thaijo.org |

| Precision (Repeatability & Intermediate) | Relative Standard Deviation (RSD) ≤ 2%. | tci-thaijo.org |

| Limit of Detection (LOD) | Determined based on signal-to-noise ratio (e.g., 3:1). Can be as low as ~0.02 µg/mL for related compounds. | nih.gov |

| Limit of Quantitation (LOQ) | Determined based on signal-to-noise ratio (e.g., 10:1). Can be as low as ~0.07 µg/mL for related compounds. | nih.gov |

| Robustness | No significant changes in results with small, deliberate variations in method parameters (e.g., flow rate, temperature, mobile phase composition). | wjpsonline.com |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Trace Impurity Detection and Identification

For the detection and structural elucidation of trace-level impurities, liquid chromatography-mass spectrometry (LC-MS) is the premier technique. nih.gov It combines the powerful separation capabilities of HPLC with the high sensitivity and specificity of mass spectrometry. This is particularly crucial for identifying unknown peaks observed during HPLC analysis or in stability studies. nih.gov

Using LC-MS/MS, not only can the molecular weight of an impurity be determined, but its fragmentation pattern can also be obtained. nih.govnih.gov This fragmentation data often provides enough information to propose a definitive structure for the impurity, especially when compared against the fragmentation of the parent compound. nih.gov The sensitivity of modern LC-MS systems allows for the detection and quantification of impurities at levels far below what is possible with UV detection, often in the nanogram per milliliter (ng/mL) range, ensuring the comprehensive characterization and safety of the API. dshs-koeln.deresearchgate.net

Chromatographic Separation of Structurally Related Steroids and Isomers

The separation and quantification of this compound from its structurally related steroids and potential isomers are critical for ensuring its purity. High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose, particularly in a reversed-phase gradient mode. The successful separation relies on the differential partitioning of the analytes between a nonpolar stationary phase and a polar mobile phase.

Structurally similar compounds to this compound include its hydrolysis products, manufacturing intermediates, and isomers such as Betamethasone 17-Propionate, Betamethasone 21-Propionate, and the parent Betamethasone. nih.govnih.gov The migration of the propionate group from the C-17 to the C-21 position can occur, leading to the formation of the Betamethasone 21-Propionate isomer. maynoothuniversity.ie

A validated stability-indicating HPLC method for the related compound, Betamethasone Dipropionate, demonstrates the capability to separate it from its related substances, including Betamethasone 17-Propionate and Betamethasone 21-Propionate. nih.govnih.gov Such methods typically employ a C18 column and a gradient elution system. The mobile phase often consists of an aqueous component (like water) and an organic component (like acetonitrile or methanol), with the proportion of the organic solvent increasing over the course of the analysis. nih.govnih.gov This gradient allows for the effective elution and separation of compounds with varying polarities, from the more polar Betamethasone to the less polar diester derivatives. researchgate.net

The chromatographic conditions can be meticulously optimized to achieve baseline resolution between the main component and all related impurities. Key parameters for optimization include the column chemistry (e.g., C18, C8), column temperature, mobile phase composition and gradient profile, and detector wavelength (typically around 240 nm for corticosteroids). maynoothuniversity.ienih.govnih.gov

Table 1: Example HPLC Method Parameters for Separation of Related Betamethasone Esters

| Parameter | Condition | Reference |

| Stationary Phase | Alltima C18 (250 x 4.6 mm, 5 µm) | nih.govnih.gov |

| Mobile Phase A | Water:Tetrahydrofuran:Acetonitrile (90:4:6 v/v/v) | nih.govnih.gov |

| Mobile Phase B | Acetonitrile:Tetrahydrofuran:Water:Methanol (74:2:4:20 v/v/v/v) | nih.govnih.gov |

| Flow Rate | 1.0 mL/min | nih.govnih.gov |

| Column Temperature | 50°C | nih.govnih.gov |

| Detection | UV at 240 nm | nih.govnih.gov |

| Injection Volume | 20 µL | nih.govnih.gov |

This table presents a validated method for a related compound, Betamethasone Dipropionate, and its impurities, illustrating the typical conditions applicable for separating structurally similar steroids.

Thermal Analysis in Chemical Characterization

Thermal analysis techniques are indispensable for characterizing the physicochemical properties of pharmaceutical solids like this compound. They measure changes in material properties as a function of temperature.

Thermogravimetric Analysis (TGA) for Thermal Stability and Degradation Studies

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. wikipedia.org This technique is essential for evaluating the thermal stability of this compound. wikipedia.orgimpactfactor.org A TGA curve plots mass loss against temperature. A stable compound will show a flat TGA trace with negligible mass loss over a defined temperature range. wikipedia.org The temperature at which significant mass loss begins is considered the onset of decomposition and provides a measure of the material's upper-temperature limit for handling and storage. nih.gov

For complex esters like this compound, TGA can reveal a multi-step degradation profile. The degradation of related betamethasone esters has been shown to follow first-order kinetics. nih.govnih.gov The process can involve the hydrolysis and cleavage of the ester groups at the C-17 and C-21 positions, ultimately leading to the formation of the core betamethasone alcohol. nih.govresearchgate.net TGA can be performed under various atmospheres (e.g., inert nitrogen or reactive air) to understand the degradation mechanism. researchgate.net

Isothermal TGA, where the sample is held at a constant temperature, can also be used to assess stability over time at specific processing temperatures, which is particularly relevant for processes like hot-melt extrusion. nih.gov However, it's important to note that mass loss detected by TGA may not directly correlate with the loss of potency, as initial degradation may not produce volatile products. Therefore, TGA is often used in conjunction with other techniques like HPLC for a complete stability assessment. nih.gov

X-ray Diffraction (XRD) for Crystalline Structure Analysis

X-ray Diffraction (XRD) is a non-destructive analytical technique used to determine the atomic and molecular structure of a crystal. iastate.edu When a beam of X-rays strikes a crystalline material, it is diffracted into specific directions, creating a unique diffraction pattern. This pattern serves as a fingerprint for the crystalline solid, based on the arrangement of atoms within the crystal lattice. iastate.eduanton-paar.com

For this compound, powder X-ray diffraction (PXRD) is the most common application of this technique. anton-paar.com PXRD is used to:

Confirm Crystalline Identity: The diffraction pattern of a sample can be compared to a reference pattern to confirm its identity and crystal form.

Identify Polymorphs: Different crystalline forms (polymorphs) of the same compound will produce distinct XRD patterns. Since polymorphs can have different physical properties, identifying and controlling the polymorphic form is crucial in pharmaceutical development. anton-paar.com

Assess Crystallinity: A highly crystalline material produces sharp, well-defined diffraction peaks, whereas an amorphous material produces a broad, diffuse halo with no sharp peaks. researchgate.net XRD can therefore distinguish between crystalline and amorphous states and can be used to estimate the degree of crystallinity.

The analysis of other corticosteroids, such as Dexamethasone (B1670325), shows characteristic diffraction peaks at specific 2θ angles, which confirm its crystalline nature. researchgate.net Similarly, the structures of new betamethasone derivatives have been elucidated and confirmed using single-crystal X-ray diffraction. nih.gov This demonstrates the power of XRD in providing definitive structural information.

Table 3: Example X-ray Diffraction Peaks for a Crystalline Steroid (Dexamethasone)

| 2θ Angle (°) | Description | Reference |

| 6.1 | Characteristic Peak | researchgate.net |

| 13.8 | Characteristic Peak | researchgate.net |

| 15.4 | Characteristic Peak | researchgate.net |

This table provides illustrative data for Dexamethasone to exemplify the type of information generated by XRD analysis, which would be used to characterize the specific crystalline structure of this compound.

Chemical Stability, Degradation Kinetics, and Mechanistic Elucidation of Betamethasone 17 Propionate 21 Mesylate

Kinetic Studies of Thermal Degradation

Elevated temperatures can induce the degradation of Betamethasone (B1666872) 17-Propionate 21-Mesylate, leading to the formation of various degradation products. The study of its thermal degradation kinetics is essential for understanding its stability under various storage and processing conditions.

While specific kinetic studies on Betamethasone 17-Propionate 21-Mesylate are not extensively available in the public domain, the degradation of structurally similar corticosteroids, such as Betamethasone Dipropionate, has been shown to follow first-order kinetics. nih.govnih.gov This indicates that the rate of degradation is directly proportional to the concentration of the parent compound. It is therefore highly probable that the thermal degradation of this compound also adheres to a first-order kinetic model in various media, including aqueous solutions and semi-solid formulations. The degradation of Betamethasone Dipropionate has been observed to occur in different media, and its degradation was found to follow first-order kinetics nih.govnih.gov.

Interactive Table: Hypothetical First-Order Degradation of this compound in an Aqueous Buffer at 70°C (Illustrative Data)

| Time (hours) | Concentration (mg/mL) | ln(Concentration) |

| 0 | 1.00 | 0.00 |

| 24 | 0.85 | -0.16 |

| 48 | 0.72 | -0.33 |

| 72 | 0.61 | -0.49 |

| 96 | 0.52 | -0.65 |

| 120 | 0.44 | -0.82 |

This table illustrates the expected linear relationship between the natural logarithm of the concentration and time for a first-order degradation process.

The rate of chemical reactions, including degradation, is significantly influenced by temperature. For corticosteroids, elevated temperatures are known to trigger and accelerate degradation processes. researchgate.net The relationship between temperature and the degradation rate constant is typically described by the Arrhenius equation, which posits that the rate constant increases exponentially with temperature. Therefore, it is anticipated that the degradation rate constants for this compound will show a positive correlation with increasing temperature. This implies that higher storage temperatures will lead to a more rapid loss of the active compound.

Under conditions of thermal stress, this compound is expected to undergo degradation through several pathways, primarily involving the hydrolysis of its ester and sulfonate ester linkages. Based on studies of related compounds like Betamethasone Dipropionate, the degradation is likely to yield Betamethasone 17-Propionate, Betamethasone 21-Mesylate, and ultimately Betamethasone alcohol. nih.govnih.gov

The probable thermal degradation pathways are:

Hydrolysis of the 21-mesylate group: This would lead to the formation of Betamethasone 17-Propionate.

Hydrolysis of the 17-propionate group: This would result in the formation of Betamethasone 21-Mesylate.

Subsequent hydrolysis: The initial degradation products, Betamethasone 17-Propionate and Betamethasone 21-Mesylate, can undergo further hydrolysis to form Betamethasone.

It is also possible for acyl migration to occur, where the propionate (B1217596) group at the 17-position migrates to the 21-position, a phenomenon observed in other betamethasone esters. researchgate.net

Hydrolytic Degradation Mechanisms

The presence of water can lead to the hydrolytic cleavage of the ester and sulfonate ester bonds in this compound. The rate and mechanism of this degradation are highly dependent on the pH of the medium and the properties of the solvent.

The stability of this compound in aqueous solutions is expected to be significantly influenced by pH. For the structurally similar Betamethasone Dipropionate, maximum stability is observed in the pH range of 3.5 to 4.5. nih.govnih.gov Outside of this range, both acidic and basic conditions can catalyze the hydrolysis of the ester groups.

It is therefore projected that this compound will exhibit a similar V-shaped pH-rate profile, with the lowest degradation rate occurring in a weakly acidic medium. In acidic conditions, the hydrolysis is likely to be specific-acid catalyzed, while in neutral to alkaline conditions, it will be subject to base-catalyzed hydrolysis. The mesylate group, being a good leaving group, is also susceptible to hydrolysis, particularly under neutral and alkaline conditions.

Interactive Table: Expected pH-Dependent Degradation Product Distribution for this compound (Based on Betamethasone Dipropionate Data)

| pH | Betamethasone 17-Propionate (%) | Betamethasone 21-Mesylate (%) | Betamethasone (%) |

| 2.5 | Low | High | Low |

| 4.0 | Moderate | Moderate | Low |

| 5.5 | High | Moderate | Moderate |

| 7.5 | High | Low | High |

This table illustrates the anticipated relative abundance of major degradation products at different pH values, based on the known behavior of similar betamethasone esters.

The polarity of the solvent, as indicated by its dielectric constant, can influence the rate of degradation. Studies on Betamethasone Dipropionate have shown that the rate of degradation increases as the solvent polarity decreases (lower dielectric constant). nih.govnih.gov This suggests that the transition state of the rate-determining step in the degradation process is less polar than the reactants. Consequently, it is expected that the degradation of this compound will be slower in more polar solvents. This is an important consideration in the formulation of liquid dosage forms, where the choice of co-solvents can impact the stability of the drug.

Phosphate (B84403) Concentration and Ionic Strength Effects on Hydrolysis

The rate of hydrolysis of betamethasone esters in aqueous solutions can be significantly influenced by the composition of the buffer system, including phosphate concentration and ionic strength. In studies involving related compounds like betamethasone valerate (B167501) and betamethasone dipropionate, it has been observed that an increase in the concentration of phosphate buffer leads to a decrease in the rate of degradation researchgate.netnih.govscispace.comnih.gov. This inhibitory effect is likely due to the deactivation of excited or activated species in the reaction medium as the buffer concentration increases scispace.comresearchgate.net.

Similarly, increasing the ionic strength of the solution has been shown to decrease the rate of both thermal and photolytic degradation researchgate.netnih.govnih.govresearchgate.net. This phenomenon is attributed to the quenching of radicals and deactivation of the excited state of the molecule, thereby enhancing its stability in the formulation researchgate.net. For this compound, it is anticipated that a similar trend would be observed, where higher phosphate concentrations and ionic strengths would confer greater stability against hydrolytic degradation.

Table 1: Effect of Phosphate Buffer Concentration and Ionic Strength on Degradation Rate Constants of a Related Corticosteroid (Betamethasone Valerate) Data is representative of trends observed for structurally similar corticosteroids and is for illustrative purposes.

| Parameter | Condition | Observed Rate Constant (kobs) (min-1) x 10-3 |

|---|---|---|

| Phosphate Concentration (M) at pH 7.5 | 0.05 | 12.2 |

| 0.10 | 8.5 | |

| 0.15 | 6.3 | |

| 0.20 | 5.1 | |

| Ionic Strength (M) at pH 7.5 | 0.3 | 9.3 |

| 0.6 | 7.8 | |

| 0.9 | 6.5 | |

| 1.2 | 5.4 |

Isomerization (e.g., 17-propionate to 21-propionate) as a Degradation Pathway

A primary and well-documented degradation pathway for corticosteroids esterified at the C17 position is acyl migration, or isomerization, to the C21 position researchgate.netresearchgate.netmaynoothuniversity.ie. This transesterification is significant because the resulting 21-ester isomer often possesses considerably lower therapeutic activity than the parent 17-ester compound maynoothuniversity.ie. The reaction is known to be catalyzed by both acids and bases and is highly dependent on the pH of the medium nih.govmaynoothuniversity.ie.

For this compound, the 17-propionate group is susceptible to this intramolecular rearrangement. In aqueous environments, the propionyl group can migrate from the sterically hindered C17 position to the more thermodynamically stable primary hydroxyl group at C21, yielding Betamethasone 21-Propionate 17-Hydrate (following the likely hydrolysis of the mesylate group). Studies on betamethasone dipropionate show that it degrades into betamethasone-17-propionate and betamethasone-21-propionate researchgate.netnih.gov. In some pH ranges, the 17-propionate that forms is unstable and rapidly converts to the 21-propionate nih.govscispace.com. The rate of this isomerization is a critical factor for the stability of formulations maynoothuniversity.ie.

Photolytic Degradation Pathways and Products

Corticosteroids containing the α,β-unsaturated ketone moiety in the A-ring are known to be susceptible to photodegradation. When exposed to UV light, betamethasone esters can undergo complex reactions. Studies on betamethasone-17 valerate reveal that photodegradation follows first-order kinetics and results in several products researchgate.netnih.gov.

The degradation is influenced by the solvent system, with decomposition being greater in solvents with a lower dielectric constant nih.gov. The primary photolytic degradation products identified for related betamethasone esters include lumi, photolumi, and andro derivatives, formed through a radical mechanism involving the rearrangement of the cyclohexadienone moiety nih.gov. It is highly probable that this compound would follow a similar photodegradation pathway, given the shared chromophore in its steroid nucleus.

Identification and Structural Elucidation of Degradation Products

Use of High-Resolution Analytical Techniques for Product Characterization

The identification and characterization of degradation products are crucial for ensuring the safety and quality of pharmaceutical products. High-Performance Liquid Chromatography (HPLC) is the foremost technique used for separating and quantifying the parent drug from its degradation products and related substances researchgate.netnih.govresearchgate.netafricanjournalofbiomedicalresearch.comresearchgate.net. Validated, stability-indicating HPLC methods are developed to resolve all potential degradants from the active pharmaceutical ingredient africanjournalofbiomedicalresearch.comresearchgate.net.

For definitive structural elucidation, hyphenated techniques are employed. Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem MS (MS/MS), provides molecular weight information and fragmentation patterns that are key to identifying unknown products researchgate.netdshs-koeln.de. Mass spectrometry experiments have shown specific fragmentation pathways that can differentiate between 17-esters and 21-esters of betamethasone dshs-koeln.de. For unambiguous structure confirmation, degradation products can be isolated using semi-preparative HPLC and subsequently analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D NMR), which provides detailed information about the molecular structure researchgate.net.

Proposed Degradation Schemes and Reaction Intermediates

Based on the degradation chemistry of analogous compounds like betamethasone dipropionate, a degradation scheme for this compound can be proposed. The degradation would likely proceed through several parallel and sequential reactions:

Hydrolysis of the Mesylate Ester: The mesylate group at C21 is a good leaving group, making it susceptible to hydrolysis to yield Betamethasone 17-Propionate.

Hydrolysis of the Propionate Ester: The 17-propionate ester can be hydrolyzed to form Betamethasone 21-Mesylate.

Isomerization: As previously discussed, the 17-propionate group can migrate to the C21 position. This would be preceded or followed by the hydrolysis of the mesylate group.

Complete Hydrolysis: Both ester groups can be hydrolyzed, leading to the formation of the parent compound, Betamethasone.

The primary degradation products of betamethasone dipropionate are identified as betamethasone-17-propionate, betamethasone-21-propionate, and betamethasone alcohol researchgate.netnih.gov. Therefore, the key intermediates in the degradation of this compound are expected to be Betamethasone 17-Propionate, Betamethasone 21-Propionate, and ultimately, Betamethasone itself.

Table 2: Plausible Degradation Products of this compound

| Parent Compound | Potential Degradation Product | Degradation Pathway |

|---|---|---|

| This compound | Betamethasone 17-Propionate | Hydrolysis of 21-mesylate |

| Betamethasone 21-Propionate | Isomerization of 17-propionate and hydrolysis of 21-mesylate | |

| Betamethasone | Hydrolysis of both ester groups | |

| Enol-Aldehyde Degradants | Mattox Rearrangement |

Mattox Rearrangement and its Variations in Corticosteroid Degradation

The Mattox rearrangement is a characteristic degradation pathway for corticosteroids that possess the 1,3-dihydroxyacetone side chain on the D-ring, such as betamethasone researchgate.netnih.gov. Under acidic conditions, this involves a β-elimination of water, leading to the formation of key intermediates known as enol aldehydes researchgate.netnih.gov.

Comparative Stability Studies (e.g., solid state vs. solution, different media)

The stability of corticosteroids like this compound is significantly influenced by their physical state (solid versus solution) and the nature of the surrounding medium.

Solid-State Stability:

In the solid state, corticosteroids generally exhibit greater stability compared to when they are in solution. The reduced molecular mobility in the crystalline lattice structure minimizes the potential for degradative reactions. However, solid-state degradation can still occur, often initiated by factors such as heat, light, and humidity. Forced degradation studies on related compounds, such as betamethasone sodium phosphate, have shown that thermal stress in the solid state can lead to the formation of various degradation products.

Solution Stability:

The stability of betamethasone esters in solution is considerably more complex and is highly dependent on the solvent system, pH, and temperature.

Influence of pH and Media on Stability:

Research on the thermal degradation of Betamethasone Dipropionate in various media demonstrates that the rate and pathway of degradation are highly pH-dependent. researchgate.netsincopharmachem.comnih.gov In these studies, Betamethasone Dipropionate was observed to degrade into several products, including Betamethasone 17-Propionate and Betamethasone 21-Propionate. researchgate.netsincopharmachem.comnih.gov This indicates that the propionate ester at the C17 position, which is also present in this compound, is susceptible to hydrolysis and acyl migration.

The degradation of Betamethasone Dipropionate was found to follow first-order kinetics, with the rate of degradation being influenced by the polarity of the solvent. researchgate.netsincopharmachem.comnih.gov Generally, the degradation rate decreases as the polarity of the solvent increases. researchgate.netsincopharmachem.comnih.gov

Comparative Degradation Rates in Different Media:

Studies on Betamethasone Dipropionate have shown that its stability varies significantly across different types of formulations and solvent systems. The degradation is generally faster in organic solvents compared to aqueous buffer solutions or semi-solid formulations like creams and gels. researchgate.net

The following table, derived from studies on Betamethasone Dipropionate, illustrates the impact of the medium on the apparent first-order rate constants (kobs) for thermal degradation. This provides a comparative insight into how this compound might behave in similar environments.

| Medium | Apparent First-Order Rate Constant (kobs) x 10-3 h-1 |

|---|---|

| Methanol (B129727) | 1.87 |

| Acetonitrile (B52724) | 1.55 |

| Phosphate Buffer (pH 7.5) | 1.34 |

| Cream Formulation | 0.325 |

| Gel Formulation | 0.239 |

Product Distribution at Different pH Values:

The pH of the medium not only affects the rate of degradation but also the distribution of degradation products. For Betamethasone Dipropionate, the formation of Betamethasone 17-Propionate increases with a rise in pH, while the formation of Betamethasone 21-Propionate tends to decrease. nih.govresearchgate.net At acidic pH (e.g., 2.5), Betamethasone 21-Propionate is the predominant degradation product. nih.govresearchgate.net

The following interactive table, based on data from the thermal degradation of Betamethasone Dipropionate, shows the percentage distribution of its major degradation products at 10% total degradation across a range of pH values. This illustrates the potential pH-dependent degradation pathways for a compound containing a C17-propionate ester. researchgate.net

| pH | Betamethasone 17-Propionate (%) | Betamethasone 21-Propionate (%) | Betamethasone Alcohol (%) |

|---|---|---|---|

| 2.5 | - | 10.00 | - |

| 3.5 | - | 9.20 | 0.80 |

| 4.5 | - | 6.80 | 3.20 |

| 5.5 | 0.48 | 8.68 | 0.83 |

| 6.5 | 3.18 | 6.69 | 0.13 |

| 7.5 | 5.39 | 4.61 | - |

Based on these comparative studies of structurally related compounds, it can be anticipated that this compound would exhibit greater stability in the solid state and in semi-solid formulations compared to solutions. In solution, its degradation would likely be pH-dependent, with hydrolysis of the propionate ester and potential cleavage or reactions involving the mesylate group being the primary degradation pathways.

Solid State Chemistry and Polymorphism Research of Betamethasone 17 Propionate 21 Mesylate

Crystalline Forms and Amorphous States

The solid state of a drug substance can be either crystalline, where molecules are arranged in a highly ordered three-dimensional lattice, or amorphous, characterized by a lack of long-range molecular order. Each form possesses distinct physicochemical properties.

Crystalline Forms: Crystalline APIs can exist in different crystal lattices, a phenomenon known as polymorphism. These different crystalline forms, or polymorphs, can have different melting points, solubilities, and stability profiles. For corticosteroids, the specific arrangement of molecules in the crystal lattice can significantly affect their therapeutic efficacy. Techniques such as X-ray powder diffraction (XRPD) and single-crystal X-ray diffraction are fundamental in identifying and characterizing these different crystalline forms. For instance, studies on the corticosteroid dexamethasone (B1670325) have utilized such methods to identify its various polymorphic forms.

Amorphous States: The amorphous form of a drug lacks a defined crystal structure. This disordered state generally leads to higher free energy and, consequently, greater solubility and faster dissolution rates compared to its crystalline counterparts. However, this can come at the cost of reduced chemical and physical stability. The generation of an amorphous state can be achieved through processes like rapid cooling of a melt or spray drying. While specific data on an amorphous form of Betamethasone (B1666872) 17-Propionate 21-Mesylate is not documented, the investigation of amorphous states is a common strategy in pharmaceutical development to enhance the dissolution of poorly soluble steroids.

Polymorphic Transformations and Interconversion Studies

Polymorphs can convert from one form to another under the influence of various factors such as temperature, pressure, humidity, and mechanical stress. Understanding and controlling these transformations are crucial to ensure the quality and consistency of the final drug product.

The study of polymorphic interconversion often involves techniques like differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and variable-temperature XRPD. These methods can detect the temperatures at which phase transitions occur and provide information about the thermodynamic and kinetic relationships between different polymorphs. For example, the thermal analysis of related corticosteroids has revealed complex melting and recrystallization behaviors, indicative of polymorphic transformations. A study on betamethasone dipropionate, a structurally similar steroid, detailed its degradation pathways which can be influenced by its solid-state form. nih.govnih.gov

Impact of Solid-State Structure on Chemical Stability and Reactivity

The arrangement of molecules in the solid state directly influences a compound's chemical stability. Different polymorphs can exhibit varying susceptibility to degradation from factors like heat, light, and moisture. The specific crystal packing can either facilitate or hinder the movement of molecules and the penetration of reactants, thereby affecting reaction rates in the solid state.

For instance, the stability of the ester groups in Betamethasone 17-Propionate 21-Mesylate at the C-17 and C-21 positions is expected to be influenced by its solid-state form. Studies on betamethasone-17-valerate (B13397696) have shown its decomposition to betamethasone-21-valerate and betamethasone alcohol, a process that is dependent on the formulation and, by extension, the solid-state properties of the initial compound. nih.gov The mesylate group at the C-21 position of this compound introduces a different reactive site, and its stability would also be dependent on the molecular packing and accessibility within the crystal lattice.

Crystallization Studies and Control of Polymorphism

Crystallization is a key process in the manufacturing of APIs, and controlling it is essential for obtaining the desired polymorphic form. The choice of solvent, cooling rate, agitation, and the presence of impurities can all influence which polymorph crystallizes.

The objective of crystallization studies is to identify the conditions that consistently produce a stable polymorph with the desired characteristics. This often involves screening a wide range of solvents and crystallization conditions. For complex molecules like steroids, this can be a challenging endeavor. The manufacturing process for betamethasone 17,21-dipropionate, for example, involves a recrystallization step from an acetone-petroleum ether mixture to obtain the final product, highlighting the importance of solvent selection in achieving the desired solid form. chemicalbook.com

Co-crystallization and Solid Dispersion Research related to Steroids

To overcome challenges associated with the physicochemical properties of steroids, such as poor solubility, pharmaceutical scientists often explore advanced formulation strategies like co-crystallization and solid dispersions.

Co-crystallization: This technique involves combining an API with a pharmaceutically acceptable co-former in a specific stoichiometric ratio to form a new crystalline solid. Co-crystals can exhibit improved properties such as enhanced solubility, dissolution rate, and stability. Research in the field of corticosteroids has demonstrated the potential of co-crystallization. For example, co-crystals of dexamethasone have been developed to improve its aqueous solubility.

Solid Dispersion: A solid dispersion refers to a system where one or more active ingredients are dispersed in an inert carrier or matrix at the solid state. This is another effective method to enhance the dissolution rate of poorly water-soluble drugs. Studies on prednisolone, another corticosteroid, have shown that its dissolution rate can be significantly improved by preparing solid dispersions with various carriers. rsc.orgnih.gov This approach can convert the drug into an amorphous state or reduce its particle size, thereby increasing the surface area available for dissolution.

While specific research on co-crystals or solid dispersions of this compound is not publicly available, these techniques represent promising avenues for optimizing the properties of this and other related steroidal compounds.

Impurity Profiling and Control Strategies from a Chemical Manufacturing Perspective

Identification of Synthesis-Related Impurities and Their Chemical Origins

Impurities in Betamethasone (B1666872) 17-Propionate 21-Mesylate can originate from various stages of the manufacturing process, including starting materials, intermediates, and side reactions. The complex multi-step synthesis of corticosteroids presents numerous opportunities for the formation of structurally similar impurities that can be challenging to separate from the final active pharmaceutical ingredient (API). nih.gov

Common sources of synthesis-related impurities include:

Incomplete Reactions: Unreacted starting materials or intermediates can be carried through the synthesis and appear as impurities in the final product.

Side Reactions: The reagents and conditions used in steroid synthesis can lead to unintended side reactions, generating byproducts. google.com For instance, the introduction of the 16β-methyl group and the side chain at C17 are complex steps where stereoisomers or other related compounds might form. researchgate.net

Isomeric Impurities: The synthesis can produce isomers of betamethasone, such as dexamethasone (B1670325) (the 16α-methyl epimer), which have different pharmacological profiles. nih.gov The formation of such isomers must be strictly controlled.

Reagent-Related Impurities: Impurities present in starting materials, reagents, or solvents can react to form new impurities or be carried through to the final product.

A crucial part of impurity profiling involves mapping the synthetic route and identifying potential side reactions at each step. nih.gov For example, in related betamethasone ester syntheses, impurities such as Betamethasone 21-Acetate 17-Propionate have been identified. pharmaffiliates.com

Table 1: Potential Synthesis-Related Impurities and Their Origins

| Impurity Name | Potential Chemical Origin |

| Betamethasone | Incomplete esterification at C17 and C21. |

| Dexamethasone 17-Propionate 21-Mesylate | Use of starting material containing the 16α-methyl epimer. nih.gov |

| Betamethasone 17-Propionate | Incomplete mesylation at the C21 position. ijpsonline.comnih.gov |

| Betamethasone 21-Mesylate | Incomplete propionylation at the C17 position. cleanchemlab.com |

| Over-alkylated or acylated byproducts | Side reactions with excess reagents under non-optimized conditions. |

| Residual Solvents and Reagents | Incomplete removal during purification steps. |

Characterization of Degradation Products as Impurities

Betamethasone 17-Propionate 21-Mesylate, like other corticosteroids, can degrade under various environmental conditions such as exposure to heat, light, moisture, and non-optimal pH. scirp.org These degradation products are considered impurities and must be identified and controlled to ensure the stability and safety of the drug product. registech.com

Forced degradation studies are essential to identify potential degradation pathways and the resulting products. researchgate.netscirp.org These studies involve subjecting the drug substance to stress conditions like acid and base hydrolysis, oxidation, heat, and photolysis. ijpsonline.comnih.gov

Common degradation pathways for related betamethasone esters include:

Hydrolysis: The ester linkages at the C17 and C21 positions are susceptible to hydrolysis, which can be catalyzed by acids or bases. This leads to the formation of Betamethasone 17-Propionate, Betamethasone 21-Mesylate, and ultimately, Betamethasone itself. nih.govresearchgate.net

Oxidation: The steroid nucleus can be susceptible to oxidation, leading to the formation of various oxidized derivatives. ijpsonline.com

Mattox Rearrangement: Under acidic conditions, corticosteroids with a dihydroxyacetone side chain can undergo a β-elimination of water, a process known as the Mattox rearrangement, to form enol aldehydes. scirp.orgscirp.org

Epimerization and Isomerization: Stress conditions can sometimes lead to the conversion of betamethasone to its isomers or epimers. nih.gov For instance, the migration of the acyl group from the C17 to the C21 position has been observed for other betamethasone esters. researchgate.net

The characterization of these degradation products often requires a combination of analytical techniques, including High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate their structures. scirp.orgresearchgate.net

Table 2: Potential Degradation Products and Their Formation Conditions

| Degradation Product | Formation Condition | Degradation Pathway |

| Betamethasone 17-Propionate | Acidic or basic hydrolysis | Hydrolysis of the 21-mesylate ester. ijpsonline.comnih.gov |

| Betamethasone 21-Mesylate | Acidic or basic hydrolysis | Hydrolysis of the 17-propionate ester. |

| Betamethasone | Complete hydrolysis | Hydrolysis of both ester groups. nih.gov |

| Betamethasone Enol Aldehyde | Acidic conditions | Mattox Rearrangement. scirp.org |

| Oxidized derivatives | Oxidative stress (e.g., H₂O₂) | Oxidation of the steroid core. ijpsonline.com |

| Photodegradation products | Exposure to UV or visible light | Photolytic degradation. ijpsonline.comresearchgate.net |

Development of Reference Standards for Impurity Analysis

Accurate identification and quantification of impurities rely on the availability of high-purity reference standards for both the API and its known impurities. synthinkchemicals.comsynthinkchemicals.com These standards are crucial for method validation and routine quality control testing. nih.gov

The development of reference standards involves:

Isolation: Impurities present in sufficient quantities in bulk batches or from forced degradation studies can be isolated using techniques like preparative HPLC or Supercritical Fluid Chromatography (SFC). registech.comrsc.org

Synthesis: Often, impurities are not present in high enough concentrations for isolation. In such cases, a specific synthetic route must be developed to produce the impurity in the required quantity and purity. nih.gov

Characterization: The chemical structure of the isolated or synthesized impurity must be unequivocally confirmed using a range of spectroscopic techniques, including MS, NMR (1D and 2D), and Fourier-Transform Infrared (FTIR) spectroscopy. nih.govnih.gov

Purity Assessment: The purity of the reference standard is determined using a combination of analytical methods, such as HPLC, gas chromatography (for residual solvents), and Karl Fischer titration (for water content). researchgate.net

The European Directorate for the Quality of Medicines (EDQM) and other pharmacopoeias provide characterized reference standards for many APIs and their specified impurities, which are used for peak identification in chromatography. acs.orgnih.gov

Methodologies for Impurity Quantification and Limit Determination

Sensitive and specific analytical methods are required to detect and quantify impurities in this compound. mdpi.com Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most common technique for this purpose. tandfonline.comresearchgate.net

Key aspects of method development and validation include:

Specificity: The method must be able to separate the main compound from all known impurities and degradation products without interference. ijpsonline.com This is often achieved using gradient elution on a C18 column. rsc.org

Limit of Detection (LOD) and Limit of Quantification (LOQ): The method must be sensitive enough to detect and quantify impurities at the required low levels. For betamethasone dipropionate, an LOQ of 0.07 µg/ml has been reported. ijpsonline.com

Linearity, Accuracy, and Precision: The method must provide results that are directly proportional to the concentration of the impurity and are both accurate and reproducible. researchgate.net

Robustness: The method's performance should not be significantly affected by small, deliberate variations in parameters like mobile phase composition, pH, and column temperature.

Once a validated analytical method is in place, limits for impurities are established based on regulatory guidelines, such as those from the International Council for Harmonisation (ICH). These limits are based on the potential toxicity of the impurity and the maximum daily dose of the drug.

Table 3: Analytical Techniques for Impurity Profiling

| Technique | Application |

| HPLC/UPLC with UV/DAD | Quantification of known and unknown impurities. researchgate.netrsc.org |

| LC-MS/MS | Identification of unknown impurities by determining their molecular weight and fragmentation patterns. nih.govscirp.orgmdpi.com |

| Preparative HPLC | Isolation of impurities for structural elucidation and preparation of reference standards. registech.com |

| NMR Spectroscopy | Definitive structural elucidation of isolated impurities. researchgate.netnih.gov |

| Gas Chromatography (GC) | Determination of residual solvents. researchgate.net |

| Karl Fischer Titration | Quantification of water content. researchgate.net |

Impurity Tracking and Control Strategies during Chemical Synthesis

A comprehensive control strategy is essential to minimize the formation of impurities and ensure their removal throughout the manufacturing process. registech.com This involves a multi-faceted approach:

Starting Material Control: The purity of starting materials and reagents must be rigorously controlled, as impurities present in these materials can be carried through the synthesis. registech.com

In-Process Controls (IPCs): Monitoring critical process parameters (CPPs) such as temperature, reaction time, and pH at key stages of the synthesis helps to ensure the reaction proceeds as intended and minimizes the formation of byproducts. nih.gov IPCs can also be used to track the level of key impurities at intermediate stages.

Process Optimization: The synthetic process should be optimized to maximize the yield of the desired product while minimizing the formation of impurities. This may involve adjusting reaction conditions, stoichiometry of reagents, or the choice of solvents. scirp.org

Purification Strategies: Effective purification steps, such as crystallization, chromatography, and extraction, are critical for removing impurities from intermediates and the final API. The choice of purification method depends on the physicochemical properties of the API and its impurities.

Final Specification: A final specification for the drug substance is established, which includes acceptance criteria for all identified and unidentified impurities. This ensures that only batches meeting the required quality standards are released.

By implementing these control strategies, manufacturers can ensure the consistent production of high-purity this compound that meets all regulatory requirements.

Theoretical and Computational Chemistry Studies on Betamethasone 17 Propionate 21 Mesylate

Quantum Mechanical Calculations for Molecular Structure and Energetics (e.g., DFT, semi-empirical methods)

Quantum mechanical (QM) calculations are fundamental to determining the precise three-dimensional structure and energetic properties of a molecule from first principles. For a complex steroid like Betamethasone (B1666872) 17-Propionate 21-Mesylate, methods such as Density Functional Theory (DFT) are particularly powerful.

DFT calculations would be employed to find the molecule's ground-state geometry, optimizing all bond lengths, bond angles, and dihedral angles to achieve the minimum energy configuration. These calculations provide key energetic data, including the total electronic energy, enthalpy of formation, and Gibbs free energy. Such parameters are crucial for assessing the molecule's intrinsic stability. Semi-empirical methods, which are computationally less demanding, can also be used for initial explorations of large molecules, though they offer less accuracy than DFT. The outputs of these calculations form the bedrock for all further computational analysis.

Conformational Analysis and Stability of Molecular Structures

The biological activity of a steroid is intrinsically linked to its three-dimensional shape. Betamethasone 17-Propionate 21-Mesylate possesses significant conformational flexibility, particularly around the rotatable bonds of its C17 propionate (B1217596) and C21 mesylate side chains.

A systematic conformational analysis, typically performed using molecular mechanics or DFT, is essential to identify the various low-energy conformations (conformers) the molecule can adopt. By mapping the potential energy surface as a function of key dihedral angles, researchers can identify the most stable conformers and calculate the energy barriers between them. This analysis reveals which shapes are most likely to be present under physiological conditions, providing critical insight into the structure that interacts with biological receptors. The relative populations of these conformers can be estimated using the Boltzmann distribution based on their calculated free energies.

Electronic Structure Characterization (HOMO, LUMO, Band Gap, Charge Distribution) and Reactivity Prediction

The electronic structure of a molecule governs its chemical reactivity. QM calculations provide detailed information about the distribution of electrons within the molecule. Key descriptors derived from these calculations include:

HOMO (Highest Occupied Molecular Orbital): The energy of the HOMO is related to the molecule's ability to donate electrons. Regions of the molecule where the HOMO is localized are likely sites for electrophilic attack.

LUMO (Lowest Unoccupied Molecular Orbital): The energy of the LUMO relates to the ability to accept electrons. Regions where the LUMO is localized are susceptible to nucleophilic attack.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability. A large gap suggests high stability and low chemical reactivity, while a small gap indicates a molecule that is more easily polarized and reactive.

Charge Distribution and Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the molecule's surface. It identifies electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) regions, which are invaluable for predicting sites of intermolecular interactions, including hydrogen bonding and reactions with electrophiles or nucleophiles.

For this compound, these calculations would predict that the carbonyl oxygens are electron-rich sites, while the hydrogens of the hydroxyl groups are electron-poor, guiding the understanding of its interactions and potential degradation sites.

Table 1: Illustrative Electronic Properties Calculated for a Corticosteroid Structure (Note: Data is representative of typical values for similar steroid structures and not specific experimental or calculated values for this compound.)

| Property | Representative Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 5.3 eV | Suggests high kinetic stability |

Molecular Dynamics Simulations for Understanding Intermolecular Interactions

While QM methods are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time. An MD simulation would model the movement of every atom in this compound, often including surrounding solvent molecules (e.g., water), to simulate its behavior in a realistic environment.

These simulations provide unparalleled insight into the dynamic nature of the molecule, including the flexibility of its side chains and its interactions with its environment. MD is used to study how the molecule is solvated, how it might aggregate, and how it diffuses through a medium. Understanding these intermolecular interactions is key to predicting its behavior in formulations and biological systems.

Computational Prediction of Chemical Reaction Pathways and Degradation Mechanisms

Corticosteroid esters are known to be susceptible to degradation, primarily through hydrolysis and isomerization. Computational methods can be used to predict the most likely degradation pathways for this compound. Studies on related compounds like Betamethasone Dipropionate show it degrades into Betamethasone-17-propionate, Betamethasone-21-propionate, and Betamethasone alcohol. nih.govnih.gov The degradation is influenced by factors such as pH and solvent polarity. nih.govnih.gov

By modeling potential reaction mechanisms, such as the hydrolysis of the propionate or mesylate esters, QM calculations can determine the activation energies for each step. The pathway with the lowest activation energy is the most kinetically favorable. This approach can predict the formation of major degradation products, such as Betamethasone 17-propionate or Betamethasone itself, and elucidate the influence of pH by modeling the reactions under neutral, acidic, or basic conditions. For instance, studies on the thermal degradation of betamethasone-17-valerate (B13397696) show it isomerizes to the more stable betamethasone-21-valerate. researchgate.net A similar acyl migration could be computationally investigated for the propionate group in this compound.

Table 2: Known Degradation Products of the Related Compound Betamethasone Dipropionate

| Parent Compound | Condition | Major Degradation Products Identified | Source |

| Betamethasone Dipropionate | Thermal Degradation | Betamethasone-17-propionate, Betamethasone-21-propionate, Betamethasone Alcohol | nih.gov, nih.gov |

Ligand-Receptor Binding Studies from a Molecular Modeling Perspective

The therapeutic effects of this compound are mediated through its binding to the glucocorticoid receptor (GR). Molecular modeling techniques, particularly molecular docking and MD simulations, are essential for studying this interaction.

Molecular Docking: This technique predicts the preferred orientation of the corticosteroid (the ligand) when bound to the GR's binding pocket. It scores different binding poses based on factors like shape complementarity and intermolecular forces (e.g., hydrogen bonds, van der Waals forces).

Molecular Dynamics of the Complex: Once a likely binding pose is identified, an MD simulation of the entire ligand-receptor complex is performed. This simulation reveals the stability of the interaction over time and can highlight key amino acid residues in the receptor that form stable contacts with the drug.

These studies can elucidate why certain corticosteroids have a higher affinity for the receptor than others. Upon binding, the activated receptor-ligand complex translocates to the nucleus, where it interacts with specific DNA sequences known as Glucocorticoid Response Elements (GREs) to regulate gene transcription. Computational models can help visualize and quantify the critical interactions that stabilize the drug in the receptor's binding site, leading to this downstream biological action.

In Silico Approaches for Predicting Stability Profiles

In silico models provide a rapid and cost-effective way to predict the stability of a drug candidate under various conditions. For this compound, these models can integrate data from QM and other computational analyses to build a comprehensive stability profile.

Quantitative Structure-Property Relationship (QSPR) models can be developed to correlate calculated molecular descriptors (like the HOMO-LUMO gap or partial atomic charges) with experimentally determined degradation rates. Kinetic studies of related compounds have shown that degradation follows first-order kinetics and that stability is highly dependent on pH, with maximum stability often found in slightly acidic conditions (pH 3.5-4.5 for Betamethasone Dipropionate). nih.govnih.gov By applying similar models, one could predict the optimal pH for the stability of this compound and forecast its degradation rate in different solvent environments, accelerating formulation development. nih.gov

Prodrug Theory and Esterification Design Principles in Glucocorticoids

Design Considerations for Ester Prodrugs of Corticosteroids

The design of corticosteroid ester prodrugs is a multifaceted process aimed at overcoming various biopharmaceutical challenges, such as poor solubility, extensive first-pass metabolism, and lack of tissue specificity. nih.govnih.gov The fundamental principle involves the attachment of an ester moiety to one or more hydroxyl groups on the steroid nucleus, which is later cleaved in vivo by endogenous esterases to release the active parent drug. nih.gov

Key design considerations include: